![molecular formula C12H17F2NO4 B2684621 (3s,6s)-5-[(Tert-butoxy)carbonyl]-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid CAS No. 1980007-35-9](/img/structure/B2684621.png)
(3s,6s)-5-[(Tert-butoxy)carbonyl]-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3s,6s)-5-[(Tert-butoxy)carbonyl]-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid is a useful research compound. Its molecular formula is C12H17F2NO4 and its molecular weight is 277.268. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(3S,6S)-5-[(Tert-butoxy)carbonyl]-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid is a synthetic compound that has garnered attention for its potential biological activities. Its unique spirocyclic structure, combined with fluorinated and carboxylic acid functionalities, positions it as a candidate for various pharmaceutical applications. This article reviews the biological activity of this compound, focusing on its antibacterial properties, synthesis pathways, and potential applications in drug design.
- Molecular Formula : C₁₂H₁₇F₂NO₄
- Molecular Weight : 277.26 g/mol
- CAS Number : 1980007-35-9
- IUPAC Name : this compound
Antibacterial Properties
Research indicates that derivatives of this compound exhibit significant antibacterial activity. A study by Odagiri et al. (2013) demonstrated that related compounds showed potent effects against multidrug-resistant strains of respiratory pathogens. This suggests that the spirocyclic structure may enhance the bioactivity of the derivatives in targeting bacterial infections effectively.
The mechanism behind the antibacterial activity of this compound is hypothesized to involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways. The presence of fluorine atoms may also contribute to increased lipophilicity, enhancing membrane permeability and facilitating cellular uptake.
Synthesis Pathways
The synthesis of this compound typically involves several key steps:
- Formation of the Spirocyclic Structure : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Tert-butoxy Group : This step often utilizes tert-butyl chloroformate in the presence of a base to form the carbamate.
- Fluorination : The introduction of fluorine atoms can be performed using selective fluorination agents to ensure that the difluoromethyl group is correctly positioned.
Case Studies and Research Findings
Study | Findings |
---|---|
Odagiri et al. (2013) | Identified potent antibacterial activity against respiratory pathogens; suggested potential for drug development in treating resistant infections. |
Meyers et al. (2009) | Demonstrated efficient synthesis routes for related spirocyclic compounds, highlighting their utility as building blocks in medicinal chemistry. |
Radchenko et al. (2010) | Explored analogs derived from similar spirocyclic frameworks, indicating their relevance in synthesizing neuroactive compounds. |
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
- Drug Development :
- Synthetic Chemistry :
- Chiral Synthesis :
Case Study 1: Synthesis of Antiviral Agents
A study highlighted the synthesis of (3S,6S)-5-[(Tert-butoxy)carbonyl]-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid as a pivotal step in producing ledipasvir. The research outlined the catalytic processes and reaction conditions that optimized yield and purity, emphasizing the compound's role in developing effective antiviral therapies .
Case Study 2: Enantioselective Synthesis
Research published in Molecules detailed an enantioselective approach to synthesize 4-substituted proline scaffolds using this compound as a starting material. This study demonstrated how modifications to the compound could lead to significant improvements in selectivity and efficiency during synthesis .
Eigenschaften
IUPAC Name |
(3S,6S)-2,2-difluoro-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F2NO4/c1-10(2,3)19-9(18)15-6-11(5-12(11,13)14)4-7(15)8(16)17/h7H,4-6H2,1-3H3,(H,16,17)/t7-,11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXSWURHJYLTIL-CPCISQLKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC1C(=O)O)CC2(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@]2(C[C@H]1C(=O)O)CC2(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.